[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol
Description
[2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol (CAS: 1082387-98-1) is an imidazole derivative characterized by a hydroxymethyl group at position 5, a mercapto (-SH) group at position 2, and a 4-methylbenzyl substituent at position 1 of the imidazole ring. Its molecular formula is C₁₂H₁₄N₂OS, with a molecular weight of 254.74 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to angiotensin II receptor antagonists (e.g., losartan) and other bioactive imidazole derivatives .
Properties
IUPAC Name |
4-(hydroxymethyl)-3-[(4-methylphenyl)methyl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-2-4-10(5-3-9)7-14-11(8-15)6-13-12(14)16/h2-6,15H,7-8H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPANRBZYXMECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CNC2=S)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1-(4-methylbenzyl)imidazole Intermediate
A common approach to introduce the 4-methylbenzyl substituent at the nitrogen (N-1) of the imidazole ring involves alkylation of imidazole or its derivatives with 4-methylbenzyl bromide or chloride under basic conditions.
- Dissolve imidazole in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Add a strong base such as sodium hydride or potassium carbonate to deprotonate the imidazole nitrogen.
- Slowly add 4-methylbenzyl bromide dropwise at low temperature (0–10 °C) under nitrogen atmosphere.
- Stir the reaction mixture at ambient or slightly elevated temperature (10–25 °C) for several hours.
- Work-up involves aqueous quenching, extraction, drying, and purification by crystallization or chromatography.
This step yields 1-(4-methylbenzyl)imidazole as an intermediate.
Introduction of the Mercapto Group at the 2-Position
The mercapto group can be introduced by nucleophilic substitution or thiolation reactions on a suitable precursor such as 2-haloimidazole or 2-formylimidazole derivatives.
- Starting from 2-bromo- or 2-chloroimidazole derivatives, treat with sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis to install the –SH group at position 2.
- Alternatively, a reaction of 2-formylimidazole derivatives with thiolating agents under reductive conditions can be employed.
Functionalization of the 5-Position with Hydroxymethyl Group
The 5-position hydroxymethyl group (–CH2OH) can be introduced via formylation followed by reduction:
- Step 1: Formylation of the imidazole ring at the 5-position, for example by reaction with paraformaldehyde or formaldehyde under acidic or basic catalysis.
- Step 2: Reduction of the formyl group (–CHO) to hydroxymethyl (–CH2OH) using a mild reducing agent such as sodium borohydride (NaBH4).
Example Synthetic Route from Patent Literature
A patent (CN116751167A) describes a related synthetic approach for substituted imidazole derivatives, which can be adapted for the target compound:
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-methylimidazole-4-formaldehyde | React 2-bromopropionaldehyde with acetamidine hydrochloride in dichloromethane at −25 °C to 20 °C using sodium tert-butoxide as base | Yields ~81.5% of intermediate |
| 2 | Alkylation with bromobenzyl derivative | React intermediate with bromobenzyl in tetrahydrofuran at 0–15 °C using sodium tert-butoxide | Yields ~88% of 1-benzyl-2-methylimidazole-4-formaldehyde |
| 3 | Reaction with diethyl succinate | React with diethyl succinate in ethanol at 50–60 °C using sodium tert-butoxide | Yields ~74.4% of final substituted imidazole derivative |
This methodology highlights the use of strong bases (e.g., sodium tert-butoxide), low-temperature control, and stepwise functionalization to achieve high yields and stable intermediates, suitable for industrial scale-up.
Data Table Summarizing Key Reaction Parameters
| Step | Reactants | Solvent | Base/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-bromopropionaldehyde + acetamidine hydrochloride | Dichloromethane | Sodium tert-butoxide | −25 to 20 | 5–7 hours | 81.5 | Formation of 2-methylimidazole-4-formaldehyde |
| 2 | 2-methylimidazole-4-formaldehyde + 4-methylbenzyl bromide | Tetrahydrofuran | Sodium tert-butoxide | 0 to 15 | 6–8 hours | ~88 | Alkylation at N-1 position |
| 3 | 1-(4-methylbenzyl)-2-methylimidazole-4-formaldehyde + diethyl succinate | Ethanol | Sodium tert-butoxide | 50–60 | 2–3 hours | ~74 | Formation of substituted imidazole derivative |
Research Findings and Notes
- The use of sodium tert-butoxide as a strong base is critical for deprotonation and nucleophilic substitution steps.
- Temperature control (often below 15 °C during alkylation) prevents side reactions and decomposition.
- The intermediates formed are relatively stable and can be isolated and purified by standard organic techniques.
- The synthetic route avoids generation of strong acid gases, making it environmentally friendlier and more suitable for scale-up.
- Purification often involves aqueous work-up, drying over anhydrous sodium sulfate, concentration under reduced pressure, and crystallization or vacuum drying.
- NMR spectroscopy is used to confirm the structure and purity of intermediates and final products, with characteristic chemical shifts for imidazole protons, benzyl substituents, and hydroxymethyl groups.
Chemical Reactions Analysis
Types of Reactions
[2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur species.
Substitution: Various imidazole derivatives.
Scientific Research Applications
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : The mercapto group can be oxidized to form disulfides or sulfonic acids.
- Reduction : It can be reduced to yield thiols or other sulfur-containing species.
- Substitution : The imidazole ring can engage in substitution reactions with electrophiles, leading to various derivatives .
Major Products Formed
Depending on the reaction conditions, major products include:
- Oxidation products: Disulfides, sulfonic acids
- Reduction products: Thiols
- Substitution products: Various imidazole derivatives
Chemistry
In the field of chemistry, [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the formation of derivatives that can be utilized in catalysis and organic synthesis .
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules such as proteins makes it a candidate for drug development and biochemical studies. Research indicates that it may modulate protein functions through covalent bonding with thiol groups in proteins .
Medicine
In medical research, this compound is investigated for its therapeutic properties. Its interactions with biological targets could lead to the development of new drugs aimed at treating various diseases, particularly those involving enzyme inhibition or modulation .
Industry
In industrial applications, this compound finds use in producing specialty chemicals, polymers, and coatings. Its unique chemical properties make it suitable for various industrial processes where specific reactivity is required .
Similar Compounds
Similar compounds include:
- [2-Mercapto-1-(4-fluorobenzyl)-1H-imidazol-5-yl]methanol
- [2-Mercapto-1-(4-chlorobenzyl)-1H-imidazol-5-yl]methanol
These compounds share structural similarities but differ in substituents that may affect their biological activity and chemical reactivity.
Uniqueness
What distinguishes this compound from its analogs is the presence of the methyl group on the benzyl ring. This modification can influence its solubility, reactivity, and interaction with biological targets, enhancing its potential as a therapeutic agent compared to other similar compounds .
Mechanism of Action
The mechanism of action of [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key physicochemical properties and structural features of the target compound with analogs:
Key Observations:
- Replacement of the mercapto (-SH) group with a methyl group (CAS 39483-73-3) eliminates thiol-mediated redox activity, altering metabolic stability and receptor interactions . Chlorobenzyl analogs (CAS N/A) exhibit increased electronegativity, which may influence hydrogen bonding and acidity of the thiol group .
Physicochemical Properties :
- The hydroxymethyl (-CH₂OH) group is conserved across analogs, serving as a site for hydrogen bonding or further derivatization (e.g., chlorination in ).
- Losartan’s tetrazole ring significantly increases molecular weight (461 vs. 254.74 g/mol) and aqueous solubility (freely soluble in water) compared to the target compound .
Biological Activity
[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol is a compound featuring an imidazole ring, a mercapto group, and a benzyl moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This formula indicates the presence of sulfur in the mercapto group, which is pivotal for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules:
- Covalent Bond Formation : The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function and modulating enzymatic activity.
- Metal Ion Interaction : The imidazole ring can chelate metal ions, influencing numerous biochemical pathways.
- Hydrogen Bonding : The compound can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that related imidazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds are often in the low µg/mL range, indicating potent activity .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3d | 0.397 | E. coli |
| 4e | 62.5 | S. aureus |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays (e.g., DPPH and ABTS). Compounds exhibiting similar thioether functionalities have shown promising results in scavenging free radicals, suggesting potential applications in oxidative stress-related conditions .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa and A549. The IC50 values for these assays indicate moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent .
Case Study 1: Antibacterial Efficacy
A recent study explored the antibacterial efficacy of various thioether compounds derived from imidazole. This compound was included in the screening process, demonstrating significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) strains.
Case Study 2: Antioxidant Potential
Another investigation focused on the antioxidant properties of related compounds. The results indicated that derivatives containing mercapto groups exhibited superior radical-scavenging abilities compared to non-thiolated counterparts, reinforcing the therapeutic potential of this functional group.
Q & A
Q. What are the key considerations for designing a synthetic route to [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol?
- Methodological Answer : Synthesis of this compound requires sequential functionalization of the imidazole core. A plausible route involves:
Imidazole Core Formation : Condensation of 4-methylbenzylamine with glyoxal and ammonium thiocyanate under acidic conditions to form the 1H-imidazole scaffold.
Mercapto Group Introduction : Thiolation via reaction with Lawesson’s reagent or H2S in DMF at 60–80°C to introduce the 2-mercapto group.
Methanol Substituent Installation : Hydroxymethylation at the 5-position using formaldehyde under basic conditions (e.g., NaOH/EtOH).
Key challenges include regioselectivity control and avoiding over-oxidation of the thiol group. Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd/C for hydrogenation) are critical for yield optimization .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Confirm the presence of the 4-methylbenzyl group via aromatic protons (δ 7.2–7.4 ppm, doublet) and methyl protons (δ 2.3 ppm, singlet). The hydroxymethyl (-CH2OH) group appears as a singlet at δ 4.5–4.7 ppm.
- IR Spectroscopy : Detect O-H stretching (3200–3500 cm<sup>−1</sup>) and S-H stretching (2550–2600 cm<sup>−1</sup>).
- Elemental Analysis : Verify C, H, N, and S content (e.g., calculated vs. experimental values within ±0.3%). Discrepancies may indicate impurities or hydration .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The 4-methylbenzyl group introduces steric hindrance, reducing accessibility to the imidazole N-3 position. Electron-withdrawing effects of the mercapto group (-SH) enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., alkylation or acylation). Computational modeling (DFT) can predict reactive sites, while experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) quantifies these effects .
Q. What strategies resolve contradictions in biological activity data between in vitro and in silico studies?
- Methodological Answer : Discrepancies often arise from solubility differences or assay conditions. To address this:
Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or pro-drug formulations.
Docking Validation : Re-evaluate molecular docking parameters (e.g., grid box size, flexibility of active-site residues) using software like AutoDock Vina. Cross-validate with experimental binding assays (e.g., SPR or ITC).
Metabolite Screening : LC-MS/MS can identify degradation products that alter activity .
Q. How can regioselectivity issues in imidazole functionalization be mitigated during synthesis?
- Methodological Answer :
- Protection/Deprotection : Temporarily block the mercapto group with trityl chloride to prevent undesired side reactions.
- Directed Metalation : Use Pd-catalyzed C-H activation to selectively functionalize the 5-position.
- Microwave-Assisted Synthesis : Enhance reaction control and reduce byproduct formation via precise temperature modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
